molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone

Cat. No.: B13436972
M. Wt: 192.25 g/mol
InChI Key: YOUODLUMPRHZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be synthesized through the reaction of isobutylbenzene with acetyl chloride . The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as analytical testing and characterization, are employed to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .

Comparison with Similar Compounds

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be compared with similar compounds such as:

Uniqueness: this compound is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3

InChI Key

YOUODLUMPRHZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.